molecular formula C17H11F2N B13141656 2,3-Bis(4-fluorophenyl)pyridine

2,3-Bis(4-fluorophenyl)pyridine

Cat. No.: B13141656
M. Wt: 267.27 g/mol
InChI Key: VZEAYYKTBNOASV-UHFFFAOYSA-N
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Description

2,3-Bis(4-fluorophenyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the aromatic rings enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(4-fluorophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(4-fluorophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Bis(4-fluorophenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This leads to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparison: 2,3-Bis(4-fluorophenyl)pyridine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms in the aromatic rings enhances its stability and reactivity compared to similar compounds with fewer or different substitutions .

Properties

Molecular Formula

C17H11F2N

Molecular Weight

267.27 g/mol

IUPAC Name

2,3-bis(4-fluorophenyl)pyridine

InChI

InChI=1S/C17H11F2N/c18-14-7-3-12(4-8-14)16-2-1-11-20-17(16)13-5-9-15(19)10-6-13/h1-11H

InChI Key

VZEAYYKTBNOASV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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